molecular formula C9H11NO4S B1468797 Methyl 2-(4-sulfamoylphenyl)acetate CAS No. 882-93-9

Methyl 2-(4-sulfamoylphenyl)acetate

Cat. No.: B1468797
CAS No.: 882-93-9
M. Wt: 229.26 g/mol
InChI Key: LQDKSCZYBNYPOS-UHFFFAOYSA-N
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Description

Methyl 2-(4-sulfamoylphenyl)acetate is a sulfonamide-containing ester derivative characterized by a phenyl ring substituted with a sulfamoyl group (-SO₂NH₂) at the para position and an acetoxy (-OAc) group at the ortho position.

Properties

IUPAC Name

methyl 2-(4-sulfamoylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-14-9(11)6-7-2-4-8(5-3-7)15(10,12)13/h2-5H,6H2,1H3,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQDKSCZYBNYPOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882-93-9
Record name methyl 2-(4-sulfamoylphenyl)acetate
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Biochemical Analysis

Biochemical Properties

Methyl 2-(4-sulfamoylphenyl)acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in the sulfonation process, where the sulfonamide group of the compound acts as a substrate. This interaction is crucial for the compound’s role in biochemical pathways, influencing the activity of enzymes such as sulfotransferases. These enzymes catalyze the transfer of a sulfonate group to the compound, affecting its biochemical properties and reactivity.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in the phosphorylation status of key signaling molecules, thereby affecting downstream signaling pathways. Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Biological Activity

Methyl 2-(4-sulfamoylphenyl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer and antimicrobial agent. This article synthesizes the available literature on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a sulfamoyl group attached to a phenyl ring, which is further connected to an acetate moiety. This structural configuration is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes, particularly carbonic anhydrases (CAs). These enzymes are vital for various physiological processes, including pH regulation and ion transport. The inhibition of CAs can lead to altered cellular environments conducive to apoptosis in cancer cells and reduced bacterial growth.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties:

  • Cell Proliferation Inhibition : It has shown effectiveness against various cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and MCF-7. In vitro assays revealed that compounds derived from this structure inhibited cell proliferation with IC50 values ranging from 1.52 to 6.31 µM, indicating potent anti-proliferative effects .
  • Induction of Apoptosis : The compound has been reported to induce apoptosis in cancer cells, evidenced by increased annexin V-FITC positivity. For instance, one study noted a 22-fold increase in late apoptotic cells when treated with derivatives similar to this compound .

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties:

  • Inhibition of Bacterial Growth : Studies indicated that this compound and its analogs effectively inhibited the growth of pathogens such as Staphylococcus aureus and Klebsiella pneumoniae. The inhibition rates were around 80% at concentrations of 50 µg/mL .
  • Anti-biofilm Activity : Compounds related to this compound exhibited significant anti-biofilm activity, which is critical for preventing chronic infections associated with biofilm-forming bacteria .

Case Studies

Several case studies highlight the compound's effectiveness:

  • Breast Cancer Study : A detailed investigation into the effects of this compound on MDA-MB-231 cells showed not only a reduction in cell viability but also significant morphological changes indicative of apoptosis .
  • Antimicrobial Efficacy : In another study, the compound was tested against various bacterial strains, demonstrating a clear dose-dependent response in both growth inhibition and biofilm disruption .

Research Findings Summary Table

Activity Type Target Cells/Organisms IC50/Effectiveness Mechanism
AnticancerMDA-MB-231, MCF-71.52 - 6.31 µMCarbonic anhydrase inhibition; apoptosis induction
AntimicrobialStaphylococcus aureus~80% inhibition at 50 µg/mLBacterial growth inhibition; biofilm disruption

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

Compound Name Substituents/Functional Groups Key Differences vs. Target Compound Applications/Properties Reference
Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate Methoxy (-OCH₃) at C5, sulfamoyl at C2, ester at C1 Methoxy group enhances electron density; altered steric effects Pharmaceutical building block, material science
Ethyl 2-methyl-2-(4-sulfamoylphenyl)propanoate Ethyl ester, methyl branch on propanoate chain Increased lipophilicity; steric hindrance Not explicitly stated; likely drug design
N-(4-Sulfamoylphenyl)acetamide Acetamide (-NHCOCH₃) instead of ester Reduced reactivity; stronger H-bond donor Simpler analog for crystallography studies
3-(4-Sulfamoylphenyl)propanoic acid Propanoic acid (-CH₂CH₂COOH) instead of ester Higher solubility in polar solvents; acidic Potential for ionic interactions in APIs

Bioactive Analogues with Amide Linkages

Compounds such as 2-(6-Ethoxybenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide () replace the ester with an amide linkage and incorporate heterocyclic rings (e.g., benzothiazole). These modifications enhance binding to biological targets (e.g., enzymes or receptors) through π-π stacking and H-bonding, making them potent candidates for antimicrobial or anticancer agents .

Physicochemical Properties and Reactivity

  • Solubility: The ester group in Methyl 2-(4-sulfamoylphenyl)acetate confers moderate lipophilicity, whereas analogs like 3-(4-sulfamoylphenyl)propanoic acid (carboxylic acid) exhibit higher aqueous solubility .
  • Reactivity : The ester functionality allows facile conversion to carboxylic acids or amides, enabling modular synthesis. In contrast, amide derivatives (e.g., N-(4-sulfamoylphenyl)acetamide) are more stable under basic conditions .
  • Hydrogen Bonding : The sulfamoyl group (-SO₂NH₂) participates in robust hydrogen-bonding networks, as demonstrated in crystallographic studies using SHELX and ORTEP-3 .

Data Tables

Table 1: Melting Points of Selected Analogues (from )

Compound ID Melting Point (°C) Functional Groups
1 144.2 Acetamide, ethoxybenzothiazole
8 147.1 Acetamide, dimethylbenzothiazole
9 238.7 Acetamide, pyrazole

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.